(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1217762-48-5
VCID: VC2650453
InChI: InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O
Molecular Formula: C15H18F3NO5
Molecular Weight: 349.3 g/mol

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 1217762-48-5

Cat. No.: VC2650453

Molecular Formula: C15H18F3NO5

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid - 1217762-48-5

Specification

CAS No. 1217762-48-5
Molecular Formula C15H18F3NO5
Molecular Weight 349.3 g/mol
IUPAC Name (2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m1/s1
Standard InChI Key JKBPUHMWQXQKJK-GHMZBOCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1C(F)(F)F)[C@H](C(=O)O)O
SMILES CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O

Introduction

Chemical Identity and Basic Properties

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 2-(trifluoromethyl)phenyl substituent. The compound exhibits specific stereochemistry as indicated by the (2R,3R) notation, which is crucial for its biological activity and synthetic utility. This compound belongs to a broader class of protected amino acids frequently employed in peptide synthesis and medicinal chemistry research .

Fundamental Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that are summarized in the following table:

PropertyValue
CAS Number1217762-48-5
Molecular FormulaC15H18F3NO5
Molecular Weight349.3 g/mol
Physical StateSolid
Recommended Storage Temperature2-8°C
Stereochemistry(2R,3R)

Nomenclature and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • N-BOC-(2R,3R)-3-AMINO-2-HYDROXY-3-(2-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID

  • N-(Tert-Butoxy)Carbonyl (2R,3R)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)propionic acid

  • Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-(trifluoromethyl)-, (αR,βR)-rel-

Structural Characteristics and Features

The molecular structure of this compound incorporates several key functional groups that contribute to its chemical behavior and applications. Understanding these structural elements is essential for comprehending the compound's reactivity patterns and potential uses in chemical synthesis and pharmaceutical development.

Key Functional Groups

The compound contains several important functional groups:

  • tert-Butoxycarbonyl (Boc) Group: This serves as a protecting group for the amino functionality, allowing selective reactivity during synthetic processes. The Boc group is widely used in peptide chemistry for its stability under basic conditions and its ability to be selectively removed under acidic conditions.

  • Hydroxyl Group: The 2-position contains a hydroxyl group that can participate in hydrogen bonding and serves as a reactive site for further modifications. This group contributes to the compound's solubility profile and potential for derivatization .

  • Carboxylic Acid Group: This functional group provides a site for peptide bond formation and other transformations, making the compound valuable in peptide synthesis and medicinal chemistry .

  • Trifluoromethyl Substituent: The 2-trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and metabolic stability, properties highly valued in drug development .

Stereochemical Configuration

The (2R,3R) stereochemical configuration indicates specific spatial arrangements at two chiral centers (carbons 2 and 3). This precise stereochemistry is critical for its biological activity and synthetic applications. The compound's stereochemical purity is essential for its intended applications, as different stereoisomers may exhibit varying biological activities and reactivity profiles .

Comparative Analysis with Structural Analogs

To better understand the unique properties of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, it is valuable to compare it with structurally related compounds.

Comparison with Positional Isomers

The positional isomers of this compound differ primarily in the position of the trifluoromethyl group on the phenyl ring. The table below compares the target compound with related positional isomers:

CompoundTrifluoromethyl PositionCAS NumberMolecular WeightReference
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acidortho (2-position)1217762-48-5349.3 g/mol
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acidmeta (3-position)Not specified in search results349.3 g/mol
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acidpara (4-position)1217733-31-7349.30 g/mol

Comparison with Stereoisomers

Stereoisomers of the compound possess identical connectivity but different spatial arrangements of atoms:

CompoundStereochemistryCAS NumberReference
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid(2R,3R)1217762-48-5
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid(2S,3S)959582-10-6

The stereochemical configuration can dramatically influence biological activity, as biological systems often interact with compounds in a highly stereospecific manner. Different stereoisomers may exhibit completely different biological activities or potencies .

Synthesis and Preparation Methods

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps designed to establish the correct stereochemistry and incorporate the key functional groups.

General Synthetic Approaches

While the specific synthesis of this compound isn't detailed in the search results, the synthesis of structurally similar compounds provides insights into potential synthetic routes. These typically involve:

  • Formation of the backbone structure through aldol-type reactions or asymmetric transformations

  • Introduction of the trifluoromethyl-phenyl group through coupling reactions

  • Hydroxylation at the 2-position with control of stereochemistry

  • Protection of the amino group with the Boc protecting group

Purification and Quality Control

Purification of the final compound typically involves:

  • Chromatographic techniques (column chromatography, HPLC)

  • Recrystallization

  • Analytical verification of purity through NMR, HRMS, and HPLC analysis

For research applications, purity requirements typically exceed 95%, with commercial products often available at 95-98% purity .

Applications in Research and Development

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid finds application in various research areas, particularly in peptide synthesis and pharmaceutical development.

Peptide Synthesis Applications

The compound serves as a valuable building block in peptide synthesis due to its:

  • Protected amino functionality (via the Boc group)

  • Carboxylic acid group for peptide bond formation

  • Defined stereochemistry that can influence peptide secondary structure

  • Trifluoromethyl group that can enhance metabolic stability and lipophilicity of resulting peptides

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives are explored for:

  • Development of enzyme inhibitors, particularly proteases

  • Creation of peptidomimetics with enhanced pharmacokinetic properties

  • Synthesis of small-molecule drugs targeting specific biological pathways

  • Structure-activity relationship studies to investigate the impact of trifluoromethyl substitution patterns

The trifluoromethyl group in the 2-position of the phenyl ring can significantly influence binding affinity to target proteins through electronic effects and steric interactions. This property makes the compound particularly valuable for medicinal chemistry applications focused on optimizing drug-target interactions .

SupplierProduct NumberPurityPackage SizePrice (as of 2021)Reference
American Custom Chemicals CorporationCCH003239195.00%5 mg$497.35
American Custom Chemicals CorporationCCH003239195.00%1 g$1,904.70
Matrix Scientific10001595+%1 g$2,268.00
AK Scientific4089AANot specified1 g$3,111.00

These commercial offerings cater primarily to research laboratories and pharmaceutical companies engaged in drug discovery and development.

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